molecular formula C18H17N5O5S B12494494 3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid

3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid

Cat. No.: B12494494
M. Wt: 415.4 g/mol
InChI Key: IGPPOEWBWNOALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid is a complex organic compound featuring a furan ring, a triazole ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid typically involves multi-step organic reactions The synthetic route often starts with the preparation of the furan-2-ylformamido intermediate, followed by the formation of the triazole ring through cyclization reactionsIndustrial production methods may employ optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The furan and triazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

3-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C18H17N5O5S/c1-23-14(9-19-16(25)13-6-3-7-28-13)21-22-18(23)29-10-15(24)20-12-5-2-4-11(8-12)17(26)27/h2-8H,9-10H2,1H3,(H,19,25)(H,20,24)(H,26,27)

InChI Key

IGPPOEWBWNOALD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)CNC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.